molecular formula C12H15NO B8773008 2-Butylbenzofuran-5-amine CAS No. 141645-51-4

2-Butylbenzofuran-5-amine

Cat. No. B8773008
M. Wt: 189.25 g/mol
InChI Key: KPXVXTPTBDUVTL-UHFFFAOYSA-N
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Patent
US09174958B2

Procedure details

This method is very simple and economical as regards the number of the reaction steps. Its drawback is, however, that in the last step the hydrochloride salt of dronedarone is obtained in a rather contaminated form. This can be explained by the presence of the dibutylamino-propyl group in the Friedel-Crafts reaction. In the examples of WO02/48132 the yield is 90%, during the purification steps at first the raw dronedarone hydrochloride salt, then following treatment with hydrogen chloride solution in isopropanol, the purified dronedarone hydrochloride salt is obtained (90%). It means that the yield of the raw dronedarone hydrochloride is 90% and then the purification step has a yield of 90%. Another drawback of the method is that the reactants used in the Friedel-Crafts reaction and the obtained by-products are insoluble in water, thus they cannot be removed from the system by aqueous washing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[O:13][C:12]2[CH:11]=[CH:10][C:9]([NH:14]S(C)(=O)=O)=[CH:8][C:7]=2[C:6]=1C(C1C=CC(OCCCN(CCCC)CCCC)=CC=1)=O.Cl>O>[NH2:14][C:9]1[CH:10]=[CH:11][C:12]2[O:13][C:5]([CH2:4][CH2:3][CH2:2][CH3:1])=[CH:6][C:7]=2[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC1=C(C=2C=C(C=CC2O1)NS(=O)(=O)C)C(=O)C=3C=CC(=CC3)OCCCN(CCCC)CCCC.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the purification step
CUSTOM
Type
CUSTOM
Details
used in the Friedel-Crafts reaction
CUSTOM
Type
CUSTOM
Details
thus they cannot be removed from the system by aqueous washing

Outcomes

Product
Name
Type
Smiles
NC=1C=CC2=C(C=C(O2)CCCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.